N-Methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-3-amine
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Overview
Description
N-Methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-3-amine is an organic compound with the molecular formula C11H16N2O This compound features a pyridine ring substituted with a methyl group and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-3-amine typically involves the reaction of pyridin-3-amine with N-methyl-N-((tetrahydrofuran-2-yl)methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with altered functional groups.
Scientific Research Applications
N-Methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine
- N-(tetrahydrofuran-2-yl)methyl)pyridin-3-amine
Uniqueness
N-Methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-methyl-N-(oxolan-2-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-13(9-11-5-3-7-14-11)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7,9H2,1H3 |
InChI Key |
VEVRXTPSGMCVEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCO1)C2=CN=CC=C2 |
Origin of Product |
United States |
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